molecular formula C33H22N6Na2O9S2 B1346632 Direct Orange S CAS No. 3626-36-6

Direct Orange S

Cat. No. B1346632
CAS RN: 3626-36-6
M. Wt: 756.7 g/mol
InChI Key: DSARWKALPGYFTA-UHFFFAOYSA-L
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Description

Direct Orange S, also known as Direct Orange 26 or C.I. 29150, is a synthetic organic dye . It is an orange crystalline powder that is soluble in water but insoluble in organic solvents . It is primarily used as a textile dye, widely applied in the dyeing process of cotton, hemp, silk, and synthetic fibers . It strongly adsorbs onto the surface of fibers, forming a stable colorant .


Synthesis Analysis

The common method for synthesizing Direct Orange S involves reacting aniline compounds with nitrous acid, followed by a diazotization and coupling reaction with a diazonium sulfonate . This process requires strict control of reaction conditions and operators need to have relevant chemical experimental skills and safety awareness .


Molecular Structure Analysis

The molecular formula of Direct Orange S is C33H22N6Na2O9S2 . The molecular structure of Direct Orange S has been studied using both practical spectroscopic and theoretical investigations . Density functional theory (DFT) calculations and electronic vibrational properties are performed to investigate its structural stability .


Chemical Reactions Analysis

The degradation of Direct Orange S has been studied using nonthermal atmospheric pressure plasma jet . The plasma treatment was carried out as a function of various operating parameters such as potential and treatment time . The formation of reactive oxygen and nitrogen species during the plasma treatment was responsible for dye oxidation and degradation .


Physical And Chemical Properties Analysis

Direct Orange S is an orange crystalline powder . It is soluble in water but insoluble in organic solvents . The density of Direct Orange S is 1.8 g/cm³ at 20°C . Its water solubility is 9.81 g/L at 20°C .

Scientific Research Applications

Environmental Remediation through Adsorption

One of the prevalent methods for treating dye-contaminated water involves using low-cost, eco-friendly adsorbents. Studies have demonstrated the effectiveness of materials like orange peel and rice husk in adsorbing dyes such as Direct Red and Direct Orange from aqueous solutions. These studies reveal that acidic conditions favor the adsorption process, with the adsorption kinetics conforming to pseudo-second-order kinetics, indicating the potential of these natural waste materials as efficient adsorbents for dye removal from wastewater (A. Khaled, A. Nemr, A. El-Sikaily, O. Abdelwahab, 2009; Yusra Safa, H. Bhatti, 2011) Desalination, 2009 Desalination, 2011.

Photocatalytic Degradation

Another area of research involves the photocatalytic decolorization of dyes using materials like zinc oxide under UV irradiation. This method has shown promise in breaking down Direct Orange dye, with the process adhering to pseudo-first-order kinetics. The optimal conditions for this photocatalytic reaction include specific dye concentrations, catalyst doses, and pH levels, emphasizing the technique's potential for efficient dye degradation in wastewater treatment (Shaymaa I. S. Zuafuani, L. Ahmed, 2015) International Journal of Chemical Sciences, 2015.

Safety And Hazards

Direct Orange S is considered harmful to the environment and may be toxic to aquatic life . Therefore, it should not be discharged into water bodies . During handling and use, personal protective equipment should be worn, and adequate ventilation should be ensured .

properties

IUPAC Name

disodium;4-hydroxy-7-[(5-hydroxy-6-phenyldiazenyl-7-sulfonatonaphthalen-2-yl)carbamoylamino]-3-phenyldiazenylnaphthalene-2-sulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H24N6O9S2.2Na/c40-31-25-13-11-23(15-19(25)17-27(49(43,44)45)29(31)38-36-21-7-3-1-4-8-21)34-33(42)35-24-12-14-26-20(16-24)18-28(50(46,47)48)30(32(26)41)39-37-22-9-5-2-6-10-22;;/h1-18,40-41H,(H2,34,35,42)(H,43,44,45)(H,46,47,48);;/q;2*+1/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSARWKALPGYFTA-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N=NC2=C(C=C3C=C(C=CC3=C2O)NC(=O)NC4=CC5=CC(=C(C(=C5C=C4)O)N=NC6=CC=CC=C6)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H22N6Na2O9S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30881400
Record name C.I. Direct Orange 26, disodium salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30881400
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

756.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Direct Orange S

CAS RN

3626-36-6
Record name C.I. 29150
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003626366
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Naphthalenesulfonic acid, 7,7'-(carbonyldiimino)bis[4-hydroxy-3-(2-phenyldiazenyl)-, sodium salt (1:2)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name C.I. Direct Orange 26, disodium salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30881400
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Disodium 7,7'-(carbonyldiimino)bis[4-hydroxy-3-(phenylazo)naphthalene-2-sulphonate]
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.020.763
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name disodium 7,7'-(carbonyldiimino)bis[4-hydroxy-3-(phenylazo)naphthalene-2-sulphonate]
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DIRECT ORANGE 26
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URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MM5GU9UN7K
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
100
Citations
S Karthikeyeni, T Siva Vijayakumar… - Journal of …, 2015 - Taylor & Francis
… dye, Direct Orange S by the process of ultra sonication. The parameters tested for the decolourisation of the Direct Orange S … was made to decolourise the Direct Orange S azo dye …
Number of citations: 12 www.tandfonline.com
D Vasu, K Navaneetha Pandiyaraj… - … geochemistry and health, 2021 - Springer
… In this paper, we report about the degradation of simulated effluent, namely Direct Orange-S (DO-S) aqueous solution, using nonthermal atmospheric pressure plasma jet. The plasma …
Number of citations: 13 link.springer.com
S Lv, L Liu, X Ruan, J Dong, L Zhang, G Yan - Protection of Metals and …, 2023 - Springer
Fourteen kinds of powdered activated carbon (PAC) were screened to distinguish their adsorption performance of Direct Orange S (DOS). PAC1, PAC2, PAC3 and PAC14 showed the …
Number of citations: 0 link.springer.com
YJ Guan, YL Shang, ZB Wang, ST Jiang - Desalination and Water …, 2018 - cabdirect.org
This paper explores ceramic membrane with Ce/Sb-SnO 2 separating dye from wastewater and its application. First of all, a ceramic membrane was coated by 4A zeolite for reducing its …
Number of citations: 2 www.cabdirect.org
P Song, DY Zhang, XH Yao, F Feng, GH Wu - International journal of …, 2017 - Elsevier
… 1b, direct orange S had more negative charge. When direct orange S molecules were adsorbed by rSFF, the negative charge of direct orange S molecules could form electrostatic …
Number of citations: 29 www.sciencedirect.com
J Luan, B Ma, Y Yao, W Liu, B Niu, G Yang, Z Wei - Materials, 2022 - mdpi.com
… Direct orange S (C 33 H 22 N 6 Na 2 O 9 S 2 ) was one of the most common pollutants found in wastewater [7,8], it was mainly used for dyeing textiles, leather and paper. Among …
Number of citations: 8 www.mdpi.com
C Zhijiang, X Ping, Z Cong, Z Tingting, G Jie, Z Kongyin - Cellulose, 2018 - Springer
… For dyes with higher molecular weight such as Direct Orange S and Procion Red mx-5B, the … The stable flux and rejection rate for Direct Orange S, Procion Red mx-5B, Stilbene Yellow …
Number of citations: 77 link.springer.com
ZB Wang, D Ni, YL Shang, YJ Guan - Journal of Cleaner Production, 2019 - Elsevier
… Direct orange S is used to stain mixed fabrics, polyamide fibers, cotton, jubilan and wool, etc… In this work, direct orange S dye was selected as a target pollutant to evaluate the …
Number of citations: 17 www.sciencedirect.com
BG Li, LW Sun - Materials Science Forum, 2018 - Trans Tech Publ
… /FA) adsorbent prepared by adding a small amount of chitosan (CTS) and calcium ion(Ca) on fly ash (FA) was applied to the adsorption of three direct dyes including direct orange S (DO…
Number of citations: 1 www.scientific.net
AM Dessouki, SE Abdel-Aal, YH Gad - 2000 - osti.gov
… In this study the radiolysis of two direct and one acid dyes Direct orange S, Isma Fast yellow and one acid dye: Sandolan Rubanole E-3GSL was investigated as a function of dye …
Number of citations: 2 www.osti.gov

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